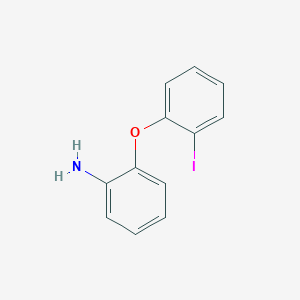

2-(2-Iodophenoxy)aniline

Descripción general

Descripción

2-(2-Iodophenoxy)aniline, also known as 2-Iodoaniline, is a chemical compound of the aromatic amine family. It is an organic compound composed of an aniline group, an aryl group, and an iodine atom. 2-Iodoaniline is a versatile compound that has a wide range of applications in various scientific fields. It is a useful reagent in organic synthesis, and has been used in the preparation of other organic compounds. In addition, 2-Iodoaniline has been used in a variety of scientific research applications, including in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Catalytic System Development

Yang et al. (2010) demonstrated the use of 2-(2-iodophenoxy)aniline in developing a catalytic system for synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones. They utilized PdI(2) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) as catalysts, achieving good yields under mild conditions (Yang, Cao, Robertson, & Alper, 2010).

Chemiluminescence Studies

Díaz, Sánchez, and García (1996) investigated the role of compounds including p-iodophenol (related to this compound) in enhancing chemiluminescence. They focused on assaying low concentrations of hydrogen peroxide, observing increased sensitivity with enhanced chemiluminescence (Díaz, Sánchez, & García, 1996).

Catalytic Oxidation Research

Zhang et al. (2009) explored the use of Fe(3)O(4) magnetic nanoparticles (MNPs) in the catalytic oxidation of compounds including aniline. Their research contributes to understanding how such catalysts can assist in removing harmful compounds from aqueous solutions (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Radical Arylation Techniques

Jasch et al. (2012) studied the radical arylation of anilines, a process relevant to the context of this compound. Their work highlighted the high regioselectivity achieved through this method, showcasing its potential in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).

Synthesis of Anilines

Mizuno and Yamano (2005) developed a one-pot synthesis method for anilines from phenols, demonstrating a novel approach that could be applicable to this compound-related compounds (Mizuno & Yamano, 2005).

Electrical Conductivity in Polymers

Cao, Li, Xue, and Guo (1986) conducted research on aniline oligomers and polyaniline, focusing on their spectroscopic and electrical characterization. This research provides insights into the potential applications of aniline derivatives in areas like alternative energy sources and information storage (Cao, Li, Xue, & Guo, 1986).

Aromatic Hydroxylation by Microorganisms

Burkhead, Peterson, and Bolen (1994) explored the hydroxylation of aniline by various species of Aspergillus, which is significant for understanding biotransformation processes involving aniline derivatives (Burkhead, Peterson, & Bolen, 1994).

Metabolite Synthesis and Characterization

Kenny et al. (2004) synthesized and characterized metabolites of diclofenac, including aniline derivatives. This research is crucial for understanding the metabolic pathways and potential applications of these compounds in medicinal chemistry (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).

Electrochemical Polymerization

Mu (2004) studied the electrochemical copolymerization of aniline and o-aminophenol, providing insights into the synthesis of conducting polymers and their potential applications in various fields (Mu, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDNSKZTNGJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

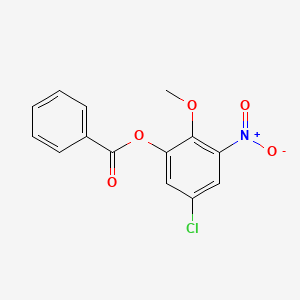

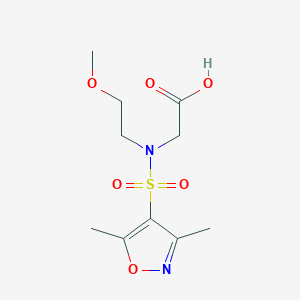

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)